molecular formula C18H21F3N4O B2798131 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034201-46-0

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2798131
CAS No.: 2034201-46-0
M. Wt: 366.388
InChI Key: TXTUYGVPFIALBD-UHFFFAOYSA-N
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Description

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H21F3N4O and its molecular weight is 366.388. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds often involves multi-step chemical reactions. For example, the creation of novel isoxazolines and isoxazoles through [3+2] cycloaddition, utilizing N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrates the complexity and creativity in designing molecules for specific applications. These processes involve intramolecular cyclization, condensation with arylnitrile oxides, and regiospecific 1,3-dipolar cycloaddition, highlighting the intricate methodologies used in the synthesis of these compounds (Rahmouni et al., 2014).

Coordination Complexes and Antioxidant Activity

Another area of interest is the formation of coordination complexes using pyrazole-acetamide derivatives, which have been characterized and analyzed for their antioxidant activity. This indicates a potential application in the development of antioxidants, which are crucial for protecting cells from oxidative damage. The study on Co(II) and Cu(II) coordination complexes illustrates how these compounds can form supramolecular architectures through hydrogen bonding, contributing to their antioxidant properties (Chkirate et al., 2019).

Antimicrobial and Antitumor Applications

Compounds related to "N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide" have also been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, the creation of new heterocycles incorporating the antipyrine moiety and their evaluation as antimicrobial agents show the potential health-related applications of these compounds. Such studies demonstrate the versatility of these compounds in combating various diseases and conditions (Bondock et al., 2008).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperidine, followed by the reaction of the resulting product with 4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole. The final step involves the reaction of the resulting product with N-(tert-butoxycarbonyl)glycine to yield the desired compound.", "Starting Materials": [ "5-methyl-1H-pyrazole-3-carboxylic acid", "piperidine", "4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: 5-methyl-1H-pyrazole-3-carboxylic acid is reacted with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide.", "Step 2: The product from step 1 is reacted with 4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to yield N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)pyrazole-4-carboxamide.", "Step 3: The product from step 2 is reacted with N-(tert-butoxycarbonyl)glycine in the presence of a coupling agent such as DCC and a catalyst such as DMAP to yield the desired compound, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide." ] }

CAS No.

2034201-46-0

Molecular Formula

C18H21F3N4O

Molecular Weight

366.388

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H21F3N4O/c1-12-9-16(24-23-12)25-7-5-15(6-8-25)22-17(26)11-13-3-2-4-14(10-13)18(19,20)21/h2-4,9-10,15H,5-8,11H2,1H3,(H,22,26)(H,23,24)

InChI Key

TXTUYGVPFIALBD-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F

solubility

not available

Origin of Product

United States

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